

3-Ethyl-2,4-dimethylhexane molecular weight and formula

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Compound of Interest

Compound Name: **3-Ethyl-2,4-dimethylhexane**

Cat. No.: **B12657095**

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Technical Guide: 3-Ethyl-2,4-dimethylhexane

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth analysis of the physicochemical properties of the branched-chain alkane, **3-Ethyl-2,4-dimethylhexane**.

Abstract

3-Ethyl-2,4-dimethylhexane is a saturated branched-chain alkane. As an isomer of decane, it is a colorless liquid under standard conditions. This document provides a concise technical overview of its fundamental molecular properties, including its molecular formula and weight. While not a primary focus in drug development, its identification is pertinent in fields such as petrochemistry, environmental analysis, and metabolomics where complex hydrocarbon mixtures are analyzed. A standard protocol for its identification via Gas Chromatography-Mass Spectrometry (GC-MS) is outlined, and its structural determination from its IUPAC nomenclature is presented visually.

Physicochemical Data

The fundamental molecular properties of **3-Ethyl-2,4-dimethylhexane** are summarized below. These values are derived from its chemical structure, which consists of a six-carbon hexane parent chain with two methyl groups at positions 2 and 4, and an ethyl group at position 3.

Parameter	Value	Reference
Molecular Formula	C ₁₀ H ₂₂	[1] [2] [3] [4]
Molecular Weight	142.28 g/mol	[1] [2] [4] [5]
IUPAC Name	3-Ethyl-2,4-dimethylhexane	[2]
CAS Registry Number	7220-26-0	[2] [3]

Compound Identification Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatile nature, the standard and most effective method for the identification and quantification of **3-Ethyl-2,4-dimethylhexane** in a mixture is Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To separate **3-Ethyl-2,4-dimethylhexane** from a complex mixture and confirm its identity based on its mass spectrum and retention time.

Methodology:

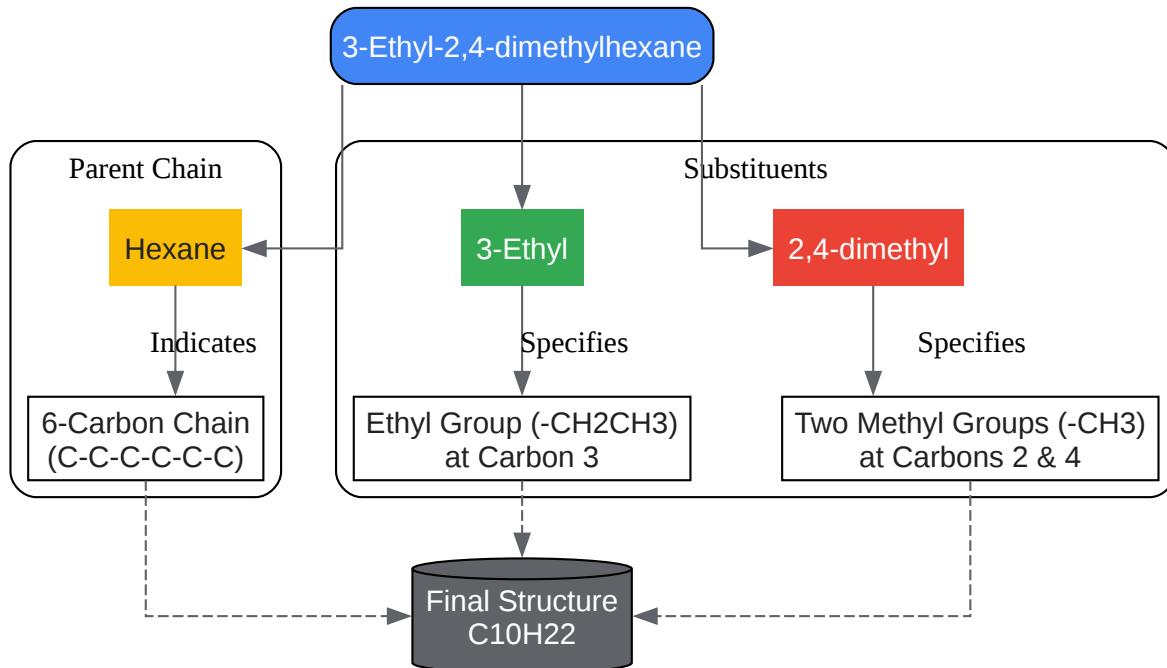
- Sample Preparation: The sample containing the analyte is diluted in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration. An internal standard may be added for quantitative analysis.
- Gas Chromatography (GC) Separation:
 - Injection: A small volume (typically 1 μ L) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
 - Carrier Gas: An inert gas (e.g., Helium or Hydrogen) flows through the system, carrying the vaporized sample onto the analytical column.
 - Column: A capillary column with a non-polar stationary phase is typically used for separating alkanes. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile (gas) phase.

- Temperature Program: The oven temperature is programmed to ramp up over time. This allows for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. **3-Ethyl-2,4-dimethylhexane**, with a boiling point of approximately 164°C, will elute at a specific retention time under defined conditions.[5]
- Mass Spectrometry (MS) Detection:
 - Ionization: As compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is commonly used, where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner.
 - Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
 - Detection: A detector records the abundance of each fragment.
- Data Analysis:
 - Identification: The resulting mass spectrum, which shows the relative abundance of various m/z fragments, serves as a molecular fingerprint. This experimental spectrum is matched against a reference library (e.g., NIST) to confirm the identity of **3-Ethyl-2,4-dimethylhexane**.[2]
 - Quantification: If an internal standard is used, the peak area of the analyte relative to the standard can be used to determine its concentration.

Visualizations

Logical Structure Diagram

The following diagram illustrates the logical derivation of the **3-Ethyl-2,4-dimethylhexane** structure from its IUPAC name.



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